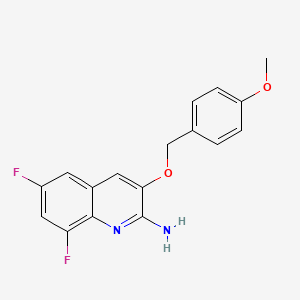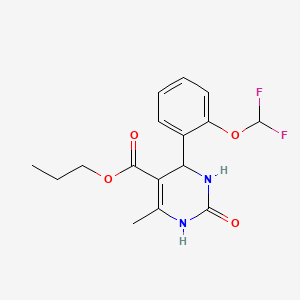![molecular formula C14H15IN2 B12937839 9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide CAS No. 59715-32-1](/img/structure/B12937839.png)
9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridine ring fused to an indole moiety. The presence of an ethyl group at the 9-position and a methyl group at the 1-position, along with an iodide ion, makes this compound particularly interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyridine Ring Fusion: The indole core is then fused with a pyridine ring. This can be achieved through cyclization reactions involving appropriate precursors.
Alkylation: The introduction of the ethyl and methyl groups is done through alkylation reactions. For instance, ethylation can be performed using ethyl iodide in the presence of a base, while methylation can be achieved using methyl iodide.
Iodide Ion Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl positions, where nucleophiles replace the existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-ethylated or de-methylated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to intercalate with DNA and RNA makes it a candidate for studying genetic processes and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anticancer, antimicrobial, or antiviral activities, making it a subject of interest for drug development.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of 9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate with DNA, disrupting its structure and function. It may also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Methyl-9h-pyrido[2,3-b]indol-1-ium iodide: Similar structure but lacks the ethyl group.
1-Methyl-9h-pyrido[2,3-b]indol-1-ium iodide: Similar structure but lacks the ethyl group and has a different substitution pattern.
9-Ethyl-9h-pyrido[2,3-b]indol-1-ium iodide: Similar structure but lacks the methyl group.
Uniqueness
9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its ability to interact with biological targets and improve its pharmacological properties compared to similar compounds.
Propriétés
Numéro CAS |
59715-32-1 |
|---|---|
Formule moléculaire |
C14H15IN2 |
Poids moléculaire |
338.19 g/mol |
Nom IUPAC |
9-ethyl-1-methylpyrido[2,3-b]indol-1-ium;iodide |
InChI |
InChI=1S/C14H15N2.HI/c1-3-16-13-9-5-4-7-11(13)12-8-6-10-15(2)14(12)16;/h4-10H,3H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
WBSDEAWEKQULEL-UHFFFAOYSA-M |
SMILES canonique |
CCN1C2=CC=CC=C2C3=C1[N+](=CC=C3)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


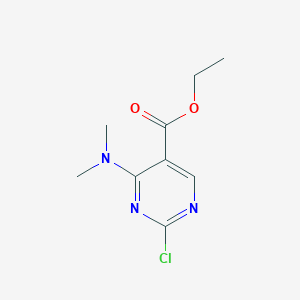
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12937763.png)
![9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-](/img/structure/B12937768.png)
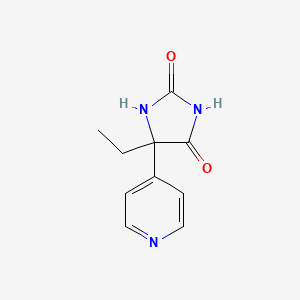
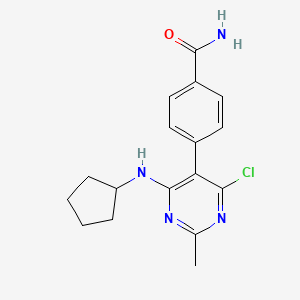
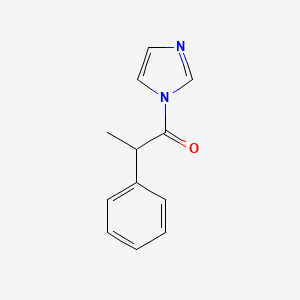
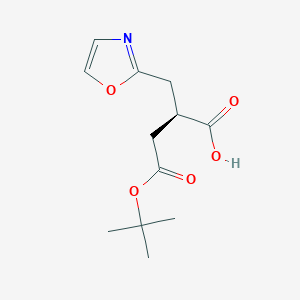
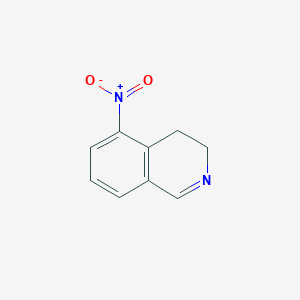

![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
